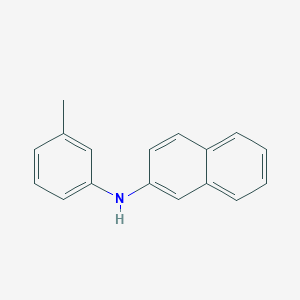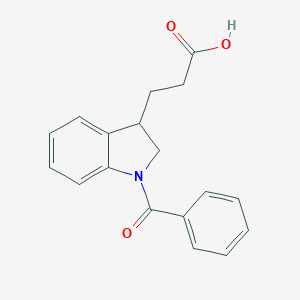
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide
説明
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is a compound that has been studied for its potential anti-Trypanosoma cruzi activity . Trypanosoma cruzi is the protozoan parasite that causes Chagas disease . The compound has been used in the preparation of Sb(III) and Pd(II) and Cu(II) complexes to improve its anti-Trypanosoma cruzi activity .
Synthesis Analysis
The synthesis of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide involves the preparation of Sb(III) complexes . Additionally, Pd(II) and Cu(II) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared to improve the anti-Trypanosoma cruzi activity of these ligands .
Molecular Structure Analysis
The molecular formula of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is C9H6N4O2, with a molecular weight of 202.170 .
Chemical Reactions Analysis
The chemical reactions involving 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide primarily include its complexation with metals such as antimony (Sb), palladium (Pd), and copper (Cu) . These reactions generally increase the anti-Trypanosoma cruzi activity of the 3-aminoquinoxaline ligands .
Physical And Chemical Properties Analysis
The IR spectrum of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide shows vibrations attributed to ν (C≡N) at 2,237 cm −1 (5), 2,234 cm −1 (6), and 2,239 cm −1 (7), suggesting that the cyanide nitrogen is not involved in coordination and that complexation probably occurs through N (4) → O .
科学的研究の応用
Proteomics Research
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide: is utilized in proteomics research due to its biochemical properties. It’s often used in the study of protein interactions and functions, particularly in the context of disease models where quinoxaline derivatives play a role .
Anti-Trypanosoma cruzi Activity
This compound has shown promise in the treatment of Chagas disease. When coordinated with antimony (III), it significantly improves anti-Trypanosoma cruzi activity, which is crucial for developing safer and more efficient drugs against this disease .
Medicinal Chemistry
In medicinal chemistry, 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide serves as a scaffold for synthesizing various derivatives with potential therapeutic effects. Its structural versatility allows for the creation of compounds with specific pharmacological targets .
Antimicrobial Research
The compound’s derivatives have been studied for their antimicrobial properties. Research indicates that these derivatives can be effective against a range of microbial pathogens, making them valuable in the development of new antibiotics .
Molecular Docking Studies
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide: and its derivatives are used in molecular docking studies to predict how they interact with biological targets. This is essential for drug design and understanding the mechanism of action at the molecular level .
Spectroscopic Analysis
The compound’s unique spectroscopic characteristics make it suitable for various analytical techniques. It’s used to study the interaction of ligands with metals, which is important in fields like bioinorganic chemistry .
Synthesis of Quinoxaline Derivatives
It’s a key precursor in the synthesis of quinoxaline derivatives. These derivatives are explored for their potential use in diverse applications, ranging from materials science to pharmaceuticals .
Computational Chemistry
In computational chemistry, the compound is used to model reactions and predict properties of new quinoxaline derivatives. This aids in understanding their behavior and potential applications before synthesis .
将来の方向性
The future directions for the study of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide could involve further exploration of its anti-Trypanosoma cruzi activity, particularly in relation to its complexation with various metals . Additionally, more research could be conducted to fully understand its mechanism of action and to investigate its safety and potential hazards.
作用機序
Target of Action
The primary target of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is the protozoan parasite Trypanosoma cruzi . This parasite is responsible for causing American Trypanosomiasis or Chagas disease , a significant parasitic disease burden on the American continent .
Mode of Action
The compound interacts with its target through a process of metal complexation . Specifically, Sb(III) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared to improve the anti-Trypanosoma cruzi activity of these ligands . The in vitro evaluations demonstrated that in general upon metal complexation, the activity of the 3-aminoquinoxaline ligands increased .
Biochemical Pathways
cruzi agents acting on different biological targets .
Pharmacokinetics
It is mentioned that one compound had solubility problems , which could impact its bioavailability.
Result of Action
The result of the action of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is an increase in the trypanosomicidal activity . Coordination to antimony resulted in a 2- to 12-fold increase of the trypanosomicidal activity . These complexes were equally or more active against T. cruzi than other metallic complexes with the same ligands previously evaluated in the same conditions .
Action Environment
It is worth noting that the effectiveness of the compound can be influenced by the physiological media, as indicated by the mention of solubility problems for one compound .
特性
IUPAC Name |
3-amino-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c10-5-8-9(11)13(15)7-4-2-1-3-6(7)12(8)14/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVCESZATUMTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=C(C(=[N+]2[O-])N)C#N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide a compound of interest in the fight against Trypanosoma cruzi?*
A1: Research suggests that complexing 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide with metals like antimony(III), palladium, and copper can enhance its activity against Trypanosoma cruzi [, , , ]. This parasite is responsible for Chagas disease, a neglected tropical disease affecting millions worldwide. The development of new treatments is crucial, and exploring the potential of this compound and its metal complexes offers a promising avenue.
Q2: How does the complexation of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide with metals like antimony(III) affect its anti-parasitic activity?
A2: While the exact mechanism remains under investigation, studies show that the complexation of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide with antimony(III) leads to improved anti-Trypanosoma cruzi activity [, ]. This suggests that the metal complex might interact differently with the parasite's targets compared to the free compound, potentially enhancing its uptake, inhibiting crucial enzymes, or disrupting vital cellular processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)









![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)